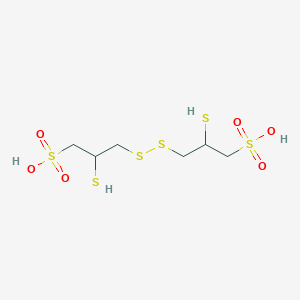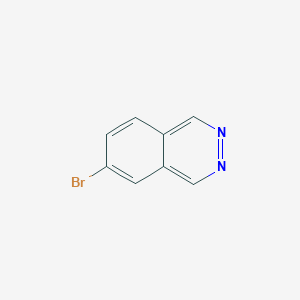
Sodium aescinate
Descripción general
Descripción
Escin, monosodium salt, is a natural product derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is a triterpenoid saponin known for its potent anti-inflammatory, anti-edematous, and venotonic properties . Escin has been widely used in the treatment of chronic venous insufficiency, hemorrhoids, and post-operative edema .
Mecanismo De Acción
Sodium aescinate, also known as Escin, monosodium salt, Aescin sodium salt, Escin, sodium salt, or Na-Aescinat, is a compound derived from the mature, dried seeds of the Chestnut plant . It exhibits a range of pharmacological properties, including the mitigation of inflammation and reduction of fluid exudation .
Target of Action
The primary target of this compound is Prostaglandin F2 alpha (PGF2α) . PGF2α is a bioactive lipid that plays a crucial role in inflammation and smooth muscle contraction .
Mode of Action
This compound achieves its effects by inhibiting the activity of enzymes such as hyaluronidase and elastase . These enzymes are responsible for the degradation of the extracellular matrix, which can lead to increased capillary permeability and subsequent edema . This compound also induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits microglial activation through the NF-κB pathway , exerting a neuroprotective effect . In addition, this compound and its bioactive components induce degranulation via oxidative stress in RBL-2H3 mast cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its encapsulation in solid lipid nanoparticles (SLNs) for drug delivery . The average particle size of these SLNs is 142.32 ± 0.17 nm, the zeta potential is 1.60 ± 0.32 mV, and the encapsulation rate is 73.93 ± 4.65% . The drug loading is 13.41 ± 1.25% . These properties contribute to the bioavailability of this compound .
Result of Action
This compound has significant anti-inflammatory activity . It reduces the serum levels of inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ . It also inhibits the activation of microglia in traumatic brain injury and lipopolysaccharide mouse models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production process of SLNs loaded with this compound involves sophisticated high-pressure homogenization techniques . This method can produce stable SLNs containing this compound with uniform particle size, even distribution after encapsulation, and significant anti-inflammatory activity .
Análisis Bioquímico
Biochemical Properties
Sodium Aescinate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the phosphorylation of cell survival-related signal molecules (AKT, ERK) and down-regulate the activation of their common up-stream kinase SRC . It also induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to induce degranulation via oxidative stress in RBL-2H3 mast cells . It also inhibits hepatocellular carcinoma growth by targeting the CARMA3/NF-κB pathway . This compound can also suppress microglial activation, thereby exerting a neuroprotective effect .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits microglia activation through the NF-κB pathway . It also inhibits the RhoA/ROCK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It has been found to induce degranulation via oxidative stress in RBL-2H3 mast cells . It also shows significant anti-inflammatory activity when encapsulated in solid lipid nanoparticles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to alleviate bone cancer pain in rats by suppressing microglial activation via the p38 MAPK/c-Fos signaling . High doses of this compound have been reported to induce immediate hypersensitivity reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits hepatocellular carcinoma growth by targeting the CARMA3/NF-κB pathway . It also inhibits microglia activation through the NF-κB pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to be more distributed in the oil phase under acidic conditions . When encapsulated in solid lipid nanoparticles, it shows even distribution after encapsulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Escin, monosodium salt, is typically extracted from the powdered seeds of the horse chestnut tree. The extraction process involves precipitation and purification using solvents such as ethanol and water . High-performance liquid chromatography (HPLC) is often employed to purify the compound further .
Industrial Production Methods: In industrial settings, the extraction of escin involves large-scale precipitation and purification processes. The seeds are first powdered and then subjected to solvent extraction. The crude extract is then purified using HPLC to obtain escin, monosodium salt, in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Escin, monosodium salt, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving escin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the chemical reactions of escin include various derivatives that exhibit enhanced anti-inflammatory and anti-edematous properties. These derivatives are often used in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Escin, monosodium salt, has a wide range of scientific research applications. In chemistry, it is used as a natural surfactant and emulsifying agent . In biology, escin is studied for its effects on cellular processes, including apoptosis and cell signaling pathways . In medicine, escin is used in the treatment of chronic venous insufficiency, hemorrhoids, and post-operative edema . Additionally, escin has shown potential in cancer treatment due to its anti-metastatic and anti-angiogenic properties .
Comparación Con Compuestos Similares
Escin is structurally similar to other triterpenoid saponins, such as barrigenol-like triterpenoids . escin is unique due to its specific combination of sugar moieties and esterified organic acids, which contribute to its potent anti-inflammatory and venotonic properties . Similar compounds include β-escin, kryptoescin, and isoescin, which share similar therapeutic properties but differ in their chemical structures and bioavailability .
Propiedades
IUPAC Name |
sodium;6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQULAMLNBGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84NaO23+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20977-05-3 | |
| Record name | Escin, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















